molecular formula C25H26N4O8 B2541418 Ethyl 4-(2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate CAS No. 1351607-13-0

Ethyl 4-(2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate

Cat. No. B2541418
M. Wt: 510.503
InChI Key: PFHUWGORHPRXOH-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups, including an oxadiazole ring, a benzyl group, an azetidine ring, and a benzoate ester. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. Oxadiazoles can undergo various reactions due to the presence of nitrogen and oxygen in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the oxadiazole ring could contribute to its stability and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

Research into compounds containing the 1,2,4-oxadiazole ring, similar to the one present in the specified compound, shows a wide range of potential applications. These applications are primarily due to the biological activities associated with 1,2,4-oxadiazole derivatives, which have been explored in various studies:

  • Antibacterial and Antifungal Properties : Derivatives of 1,3,4-oxadiazole have been synthesized and shown to exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria, as well as against fungal strains. This suggests that compounds containing the 1,2,4-oxadiazole moiety, like the specified chemical, could be explored for potential antimicrobial applications (Khalid et al., 2016; Rehman et al., 2016).

  • Synthetic Applications : The synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids demonstrates the utility of related oxadiazole derivatives in creating compounds with potential anti-inflammatory and analgesic activities. This indicates that the specified compound could also serve as an intermediate in the synthesis of new pharmaceuticals (Janda, 2001).

  • Antimicrobial and Hemolytic Agents : N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides have been investigated for their antimicrobial and hemolytic activity, showcasing the potential of oxadiazole-containing compounds in developing new antimicrobial agents with low toxicity (Rehman et al., 2016).

  • Anti-inflammatory Applications : The synthesis and evaluation of 2, 5-disubstituted-1, 3, 4-oxadiazoles as potential anti-inflammatory agents highlight the therapeutic potential of oxadiazole derivatives. Given the structural similarities, the specified compound might also possess anti-inflammatory properties, making it a candidate for further pharmacological studies (Ilango et al., 2009).

Future Directions

Oxadiazoles have established their potential for a wide range of applications . Future research could explore the synthesis of new derivatives and their potential applications.

properties

IUPAC Name

ethyl 4-[[2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4.C2H2O4/c1-2-30-23(29)17-8-10-19(11-9-17)24-21(28)15-27-13-18(14-27)22-25-20(26-31-22)12-16-6-4-3-5-7-16;3-1(4)2(5)6/h3-11,18H,2,12-15H2,1H3,(H,24,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHUWGORHPRXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate

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